molecular formula C9H15NO2 B123960 (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-91-3

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

Cat. No. B123960
CAS RN: 145513-91-3
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-BIIVOSGPSA-N
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Description

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It is also known as “(2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride” with the CAS Number: 1004292-98-1 .


Synthesis Analysis

An improved strategy for the effective synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been developed, based on the formation of a trichloromethyloxazolidinone derivative . Additionally, the completely diastereoselective α-alkylation of such oxazolidinone provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer .


Molecular Structure Analysis

The molecular structure of “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid” can be represented by the InChI code: 1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 .


Physical And Chemical Properties Analysis

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid” has a molecular weight of 205.68 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

1. Analytical Method Development

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a critical starting material for synthesizing drugs like Perindopril and Trandolapril. A study by Vali et al. (2012) presented a rapid, economical, and sensitive reverse-phase HPLC method for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances. The method includes the use of a refractive index detector for quantification, proving it to be a cost-effective quality control tool for routine analysis (Vali et al., 2012).

2. Synthesis and Stereochemistry

Sayago et al. (2007) detailed the preparation of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) and its enantiomer through a racemic precursor subjected to HPLC resolution on a chiral column, highlighting the compound's significance in peptide synthesis (Sayago, Jiménez & Cativiela, 2007). Subsequently, Sayago et al. (2008) developed an improved strategy for synthesizing this compound, focusing on its enantiomerically pure form, and introduced a convenient route for α-functionalization through α-alkylation of oxazolidinone derivatives (Sayago, Calaza, Jiménez & Cativiela, 2008).

3. Structural and Molecular Studies

Zinczuk et al. (2007) studied the hydrogen-bonding mode in a diastereomer of santonic acid, showcasing the solid-state aggregation and hydrogen bonding patterns, which provides insights into the molecular interactions and stability of similar compounds (Zinczuk, Rúveda, Lalancette & Thompson, 2007).

4. Bioactivity and Medicinal Chemistry

Naik et al. (2012) explored the synthesis of novel indole-2-carboxylic acid derivatives and their antioxidant potentials, indicating the compound's relevance in developing new therapeutic agents with enhanced antioxidant activity (Naik, Sharath & Kumar, 2012). Furthermore, Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antimicrobial activities, underscoring the compound's potential in creating potent antimicrobial agents (Raju et al., 2015).

5. Synthetic Chemistry and Process Development

Sayago et al. (2009) described a selective alkylation process for a derivative of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid, providing access to alpha-substituted analogues, which are crucial for incorporating into peptides (Sayago, Calaza, Jiménez & Cativiela, 2009). Harada et al. (2004) detailed a scaleable synthetic route for a key intermediate used in a potent and selective β3-adrenergic receptor agonist, demonstrating the compound's role in the pharmaceutical manufacturing process (Harada, Fujii, Odai & Kato, 2004).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427839
Record name (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

CAS RN

145513-91-3
Record name (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145513-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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